molecular formula C9H4BrCl2N B1523639 7-Bromo-1,3-dichloroisoquinoline CAS No. 924271-40-9

7-Bromo-1,3-dichloroisoquinoline

Cat. No.: B1523639
CAS No.: 924271-40-9
M. Wt: 276.94 g/mol
InChI Key: DVPABFNTLVFBQI-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N. It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at specific positions on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,3-dichloroisoquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of isoquinoline derivatives. For instance, starting with isoquinoline, bromine and chlorine can be introduced at the desired positions through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,3-dichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation can produce isoquinoline N-oxide derivatives .

Scientific Research Applications

7-Bromo-1,3-dichloroisoquinoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. .

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of halogenated heterocycles with biological targets. .

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. .

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic devices. .

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-dichloroisoquinoline involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form halogen bonds with biological molecules, influencing their function and activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 6-Bromo-1,3-dichloroisoquinoline
  • 7-Bromo-1-chloroisoquinoline
  • 1,3-Dichloroisoquinoline

Comparison: Compared to its analogs, 7-Bromo-1,3-dichloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms on the isoquinoline ring. This unique arrangement influences its chemical reactivity and biological activity. For instance, the presence of bromine at the 7-position and chlorine at the 1 and 3 positions can enhance its ability to participate in halogen bonding, making it a valuable compound for studying halogen interactions in biological systems .

Properties

IUPAC Name

7-bromo-1,3-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPABFNTLVFBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694851
Record name 7-Bromo-1,3-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924271-40-9
Record name 7-Bromo-1,3-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1,3-dichloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Bromo-1-chloroisoquinoline 2-oxide (1.43 g, 5.56 mmol) and POCl3 (20 mL) were heated at reflux for 2 h. The reaction mixture was cooled and carefully poured onto a mixture of ice/water (500 g), stirred for 1 h and the pH adjusted to 10.0 with 10M NaOH. The mixture was extracted with chloroform (2×100 mL) and the chloroform extracts washed with brine, dried over MgSO4, filtered and concentrated to give the title compound (1.40 g). LRMS (M+H)+=276.0.
Name
7-Bromo-1-chloroisoquinoline 2-oxide
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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